molecular formula C19H16ClN3O4S2 B2696374 N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide CAS No. 898465-93-5

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide

Cat. No.: B2696374
CAS No.: 898465-93-5
M. Wt: 449.92
InChI Key: ICDSWEFUNNCWGL-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These receptors are ligand-gated ion channels that mediate fast synaptic transmission, and ZAC, in particular, is activated by zinc ions (Zn2+) and protons (H+), though its precise physiological roles are still being elucidated . Compounds in this structural class have been demonstrated to act as negative allosteric modulators (NAMs) of ZAC, exerting their inhibitory effect in a state-dependent and largely non-competitive manner . Research suggests that these analogs target the transmembrane and/or intracellular domains of the receptor, effectively reducing Zn2+-induced and spontaneous ZAC signaling with IC50 values in the low micromolar range (1–3 μM) . Furthermore, key analogs like TTFB have shown excellent selectivity for ZAC over other classical Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors, making them valuable pharmacological tools . Beyond ZAC research, structurally related sulfamoyl benzamidothiazole compounds are also being explored in immunology for their potential to act as co-adjuvants that can enhance NF-κB signaling and boost immune responses in vaccine development . Researchers can utilize this high-purity compound to probe ZAC function, study ion channel modulation, and investigate novel signaling pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-chlorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c1-11-17(12(2)24)28-19(21-11)22-18(25)15-5-3-4-6-16(15)23-29(26,27)14-9-7-13(20)8-10-14/h3-10,23H,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDSWEFUNNCWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Thiazole Formation: The thiazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the sulfonamide derivative with 2-aminobenzamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have screened related compounds against Escherichia coli and Staphylococcus aureus, demonstrating their potential as antibacterial agents . The specific structural features of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide could enhance its activity against resistant strains.

Treatment of Vascular Leak Syndrome

This compound has been investigated for its role in treating vascular leak syndrome. Patents have outlined methods involving this compound to mitigate symptoms associated with inflammatory diseases, suggesting a mechanism that stabilizes vascular integrity . These findings highlight the therapeutic potential in managing conditions characterized by excessive fluid leakage from blood vessels.

Anti-inflammatory Properties

Thiazole derivatives are often evaluated for anti-inflammatory effects. The sulfonamide moiety in this compound may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for further research in inflammatory disease treatment .

Anticancer Potential

Some studies suggest that thiazole-based compounds possess anticancer properties by inducing apoptosis in cancer cells. The structural modifications in this compound may enhance its selective toxicity towards tumor cells, warranting further investigation into its mechanism of action and efficacy against various cancer types .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplicationFindings
Vascular Leak SyndromeDemonstrated efficacy in stabilizing vascular integrity
Antimicrobial ActivityEffective against E. coli and S. aureus
Anti-inflammatoryInhibits pro-inflammatory cytokines
Anticancer PotentialInduces apoptosis in cancer cells

Detailed Insights from Selected Studies

  • Vascular Leak Syndrome : A patent outlines the use of this compound to treat conditions leading to excessive vascular permeability, suggesting a novel approach to managing related inflammatory diseases .
  • Antimicrobial Efficacy : Research indicated that thiazole derivatives, including this compound, showed promising results against common bacterial pathogens, potentially offering new avenues for antibiotic development .
  • Anti-inflammatory Mechanisms : The sulfonamide group is hypothesized to play a crucial role in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions .
  • Cancer Research : Investigations into the apoptotic effects of thiazole compounds suggest that modifications like those seen in this compound could enhance selectivity and potency against various cancer cell lines .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the thiazole ring substituents, sulfonamide groups, and benzamide modifications. Key examples include:

a) N-(5-acetyl-4-methylthiazol-2-yl)benzamide (1b)
  • Structure : Lacks the 4-chlorophenylsulfonamido group but retains the acetyl-thiazole core.
b) N-(5-(2-bromoacetyl)-4-methylthiazol-2-yl)benzamide (2b)
  • Structure : Replaces the acetyl group with a bromoacetyl moiety.
c) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
  • Structure : Incorporates a pyridine-thiadiazole hybrid scaffold instead of a thiazole.
  • Bioactivity : The extended aromatic system may improve binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
d) N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
  • Structure : Features a thiadiazole ring and dimethylsulfamoyl group.
  • Pharmacokinetics : The dimethylsulfamoyl group enhances metabolic stability compared to the parent sulfonamido group in the target compound .

Physicochemical Properties

Property Target Compound 1b 8a
Molecular Weight (g/mol) ~435.9 (calculated) 292.3 414.49
Key Functional Groups Acetyl, sulfonamido Acetyl, benzamide Pyridine, thiadiazole
Predicted LogP ~3.2 (moderate lipophilicity) ~2.8 ~3.5

The target compound’s higher molecular weight and sulfonamido group may reduce membrane permeability compared to 1b but improve solubility via hydrogen bonding .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article presents a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound is characterized by a thiazole moiety linked to a sulfonamide and an acetamide group. The synthesis typically involves multi-step organic reactions, including acetylation and sulfonylation processes using reagents such as 4-chlorobenzenesulfonyl chloride and various thiazole derivatives.

Synthetic Route Overview

  • Starting Materials : 4-chlorobenzenesulfonyl chloride, 5-acetyl-4-methylthiazole.
  • Key Reactions : Acetylation, sulfonylation.
  • Conditions : Controlled temperature and the use of catalysts to optimize yield.

The biological activity of this compound primarily involves its action as an AChE inhibitor. AChE plays a crucial role in the hydrolysis of acetylcholine, and its inhibition can lead to increased levels of this neurotransmitter, which is beneficial in conditions such as Alzheimer's disease.

Molecular Targets

  • Enzymatic Inhibition : The compound interacts with the active site of AChE, potentially forming stable complexes that prevent substrate binding.
  • Binding Affinity : Molecular docking studies suggest that the thiazole moiety contributes significantly to the binding interactions with AChE.

In Vitro Studies

Recent studies have evaluated the AChE inhibitory activity of various thiazole derivatives, including this compound. The compound demonstrated promising results:

CompoundIC50 (µM)Relative Potency (%)
This compound103.24>50%
Donepezil (reference)0.30100%

These findings indicate that the compound exhibits moderate inhibitory activity compared to established AChE inhibitors like donepezil.

4. Case Studies and Research Findings

Several studies have highlighted the potential of thiazole-based compounds in treating neurodegenerative diseases:

  • Thiazole Derivatives as AChE Inhibitors :
    • A series of thiazole derivatives were synthesized and evaluated for their AChE inhibitory activities. Compounds with similar structural features exhibited IC50 values ranging from 500 nM to 103 nM, suggesting structure-activity relationships (SAR) that favor specific substitutions on the thiazole ring for enhanced potency .
  • Comparative Analysis :
    • In comparative studies, this compound was found to have unique properties due to its specific functional groups, which may influence solubility and bioavailability compared to other thiazole derivatives .

5. Conclusion and Future Directions

This compound represents a promising candidate for further research into its biological activities, particularly in neuropharmacology. The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease and other cognitive disorders.

Future research should focus on:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
  • Structure Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.
  • Mechanistic Studies : Elucidating detailed molecular interactions through advanced computational modeling and experimental validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclization of α-haloketones with thioureas under acidic/basic conditions (e.g., using POCl₃ or NaHCO₃) .

Acetylation : Introduction of the acetyl group via acetic anhydride or acetyl chloride in pyridine .

Sulfonamido coupling : Reaction with 4-chlorophenylsulfonyl chloride in the presence of a base like triethylamine .

  • Optimization : Key parameters include temperature (60–80°C for sulfonylation), solvent choice (e.g., DMF for polar intermediates), and catalyst use (e.g., DMAP for amidation) . Purity is monitored via TLC and NMR .

Q. How is the molecular structure of this compound validated, and which analytical techniques are critical?

  • Structural validation :

  • X-ray crystallography : For absolute configuration determination. SHELX software is widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., acetyl protons at δ 2.5–2.7 ppm, sulfonamido signals at δ 7.3–7.6 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~492) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., sulfonamide hydrolysis)?

  • Strategies :

  • Protecting groups : Use Boc for amine protection during sulfonylation .
  • Low-temperature sulfonylation : Conduct at 0–5°C to reduce hydrolysis .
  • Catalyst screening : Test alternatives to DMAP (e.g., HOBt/DCC) for amide bond stability .
    • Analytical cross-check : Compare HPLC purity (>95%) with LC-MS to detect hydrolyzed byproducts .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

  • Case study : If X-ray data shows planar thiazole rings but DFT calculations suggest slight puckering:

Re-refinement : Check for overfitting in SHELXL (R-factor < 0.05) .

Dynamic effects : Perform variable-temperature XRD to assess thermal motion .

Comparative analysis : Use Cambridge Structural Database (CSD) to benchmark bond lengths/angles .

Q. What mechanistic insights support its reported enzyme inhibition (e.g., kinase targets)?

  • Approach :

  • Docking studies : AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase) .
  • Kinetic assays : Measure IC₅₀ and inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Mutagenesis : Validate key residues (e.g., Lys721 in EGFR) via site-directed mutagenesis .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Stability profiling :

  • pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C, monitor via HPLC .
  • Metabolite identification : Use liver microsomes + NADPH to assess CYP450-mediated oxidation .
    • Mitigation : Formulate with cyclodextrins or liposomes to enhance solubility and half-life .

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